molecular formula C40H35FeN5 B14274990 Iron;1-isocyano-4-methylbenzene CAS No. 137914-99-9

Iron;1-isocyano-4-methylbenzene

Cat. No.: B14274990
CAS No.: 137914-99-9
M. Wt: 641.6 g/mol
InChI Key: ODIWVTIFWSLJFC-UHFFFAOYSA-N
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Description

Iron;1-isocyano-4-methylbenzene, also known as 4-isocyanatotoluene, is an organic compound with the molecular formula C8H7NO. It is a derivative of benzene, where the benzene ring is substituted with an isocyanate group (-N=C=O) and a methyl group (-CH3). This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iron;1-isocyano-4-methylbenzene typically involves the reaction of 4-methylphenylamine with phosgene (COCl2). The reaction proceeds as follows: [ \text{C}_7\text{H}_7\text{NH}_2 + \text{COCl}_2 \rightarrow \text{C}_7\text{H}_7\text{NCO} + 2\text{HCl} ] This reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic reagent .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and safer operations.

Chemical Reactions Analysis

Types of Reactions

Iron;1-isocyano-4-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Iron;1-isocyano-4-methylbenzene involves its reactivity with various nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and can react with nucleophiles such as water, alcohols, and amines. This reactivity allows it to form stable compounds such as carbamates and substituted ureas . In biological systems, it can inhibit bacterial pathogens by covalently modifying essential metabolic enzymes, leading to the disruption of metabolic pathways .

Comparison with Similar Compounds

Iron;1-isocyano-4-methylbenzene can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in various fields.

Properties

CAS No.

137914-99-9

Molecular Formula

C40H35FeN5

Molecular Weight

641.6 g/mol

IUPAC Name

iron;1-isocyano-4-methylbenzene

InChI

InChI=1S/5C8H7N.Fe/c5*1-7-3-5-8(9-2)6-4-7;/h5*3-6H,1H3;

InChI Key

ODIWVTIFWSLJFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[N+]#[C-].CC1=CC=C(C=C1)[N+]#[C-].CC1=CC=C(C=C1)[N+]#[C-].CC1=CC=C(C=C1)[N+]#[C-].CC1=CC=C(C=C1)[N+]#[C-].[Fe]

Origin of Product

United States

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